N-isopentyl-9-oxo-9H-fluorene-2-carboxamide
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Overview
Description
N-isopentyl-9-oxo-9H-fluorene-2-carboxamide is a chemical compound with a unique structure that includes a fluorene backbone
Mechanism of Action
Target of Action
N-isopentyl-9-oxo-9H-fluorene-2-carboxamide, also known as N-(3-methylbutyl)-9-oxo-9H-fluorene-2-carboxamide, is a bioactive aromatic compound Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is suggested that similar compounds can induce apoptosis , a form of programmed cell death. This suggests that this compound may interact with its targets to trigger apoptosis, leading to cell death.
Biochemical Pathways
Given its potential role in inducing apoptosis , it may affect pathways related to cell survival and death.
Result of Action
If the compound does indeed induce apoptosis , it would lead to cell death, potentially reducing the number of cancerous or otherwise harmful cells in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-9-oxo-9H-fluorene-2-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with isopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-9-oxo-9H-fluorene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-isopentyl-9-oxo-9H-fluorene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-octadecyl-9-oxo-9H-fluorene-4-carboxamide
- N-aryl-9-oxo-9H-fluorene-1-carboxamides
Uniqueness
N-isopentyl-9-oxo-9H-fluorene-2-carboxamide is unique due to its specific isopentyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methylbutyl)-9-oxofluorene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-12(2)9-10-20-19(22)13-7-8-15-14-5-3-4-6-16(14)18(21)17(15)11-13/h3-8,11-12H,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFMAKZHKANTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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